Orobol 5,7,3',4'-tetramethyl ether
Description
Orobol 5,7,3',4'-tetramethyl ether (IUPAC: 5,7,3',4'-tetramethoxyflavone; CAS 855-97-0), also known as luteolin tetramethyl ether, is a polymethoxyflavone (PMF) derived from the methylation of luteolin, a naturally occurring flavone. It is prominently found in Kaempferia parviflora (black ginger) and exhibits diverse pharmacological properties, including anti-inflammatory, anti-cancer, anti-malarial, and chondroprotective activities . Its molecular formula is C₁₉H₁₈O₆ (MW: 342.34), characterized by methoxy groups at positions 5, 7, 3', and 4', enhancing its lipophilicity and metabolic stability compared to hydroxylated analogs .
Properties
CAS No. |
40316-84-5 |
|---|---|
Molecular Formula |
C19H18O6 |
Molecular Weight |
342.34 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Orobol 5,7,3',4'-Tetramethyl Ether and Analogous Flavonoids
Key Structural Differences:
Pharmacological Activity Comparison
Anti-Inflammatory and Chondroprotective Effects
- This compound inhibits β-catenin signaling, reducing cartilage degradation in osteoarthritis models .
- Luteolin (unmethylated) shows stronger antioxidant activity (IC₅₀: 6.06 µg/mL for DPPH scavenging) but lower bioavailability due to rapid glucuronidation .
- Fisetin tetramethyl ether exhibits superior electron-donating capacity (HOMO: -0.21123 kcal/mol) compared to metformin, suggesting enhanced redox modulation .
Anti-Obesity and Metabolic Effects
Antimicrobial and Anticancer Activity
Q & A
Q. Q1.1: What are the recommended methods for synthesizing Orobol 5,7,3',4'-tetramethyl ether?
Answer: The synthesis of this compound involves selective methylation of the hydroxyl groups on the parent flavonoid (orobol). A standard approach includes:
- Stepwise methylation : Using methylating agents like dimethyl sulfate or iodomethane in alkaline conditions (e.g., K₂CO₃/DMF) to target specific phenolic hydroxyl groups .
- Protection-deprotection strategies : Temporary protection of sensitive functional groups (e.g., using silyl ethers) to ensure regioselectivity .
- Purification : Column chromatography (silica gel, eluting with hexane/ethyl acetate gradients) or preparative HPLC for isolating the tetramethylated product .
Q. Q1.2: How can researchers confirm the structural integrity of synthesized this compound?
Answer: Key characterization techniques include:
- NMR spectroscopy :
- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ ions) with <5 ppm error .
- HPLC-PDA : Assess purity (>95%) using reversed-phase C18 columns and UV detection at 254 nm .
Advanced Synthesis and Optimization
Q. Q2.1: How can synthetic yields of this compound be improved while minimizing side products?
Answer:
- Catalyst optimization : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems .
- Solvent screening : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates, while reducing solvent volume minimizes byproduct formation .
- In-situ monitoring : Employ TLC or inline FTIR to track reaction progress and terminate before over-methylation occurs .
- Machine learning : Predictive models can identify optimal reaction conditions (temperature, stoichiometry) based on historical data .
Q. Q2.2: What strategies address discrepancies in reported bioactivity data for this compound?
Answer:
- Batch-to-batch consistency : Implement rigorous quality control (e.g., COA for purity, residual solvent analysis) to ensure reproducibility .
- Assay standardization : Use validated cell lines (e.g., HepG2 for cytotoxicity) and control compounds (e.g., doxorubicin) to normalize bioactivity measurements .
- Metabolite profiling : LC-MS/MS to identify degradation products or metabolites that may interfere with assays .
Biological Activity and Mechanism of Action
Q. Q3.1: What experimental designs are suitable for evaluating the antioxidant activity of this compound?
Answer:
Q. Q3.2: How can researchers elucidate the molecular targets of this compound in cancer cells?
Answer:
- Proteomics : SILAC-based quantitative profiling to identify differentially expressed proteins in treated vs. untreated cells .
- Molecular docking : Screen against kinase or receptor libraries (e.g., EGFR, PI3K) to predict binding affinities .
- CRISPR-Cas9 knockout : Validate target genes by assessing resistance in knockout cell lines .
Analytical and Environmental Considerations
Q. Q4.1: What analytical methods are recommended for detecting this compound in environmental samples?
Answer:
- Sample preparation : Solid-phase extraction (SPE) using C18 cartridges to concentrate analytes from water or soil .
- Quantification :
- GC-MS : Derivatize with BSTFA to improve volatility; monitor characteristic fragments (e.g., m/z 328 for the molecular ion) .
- LC-MS/MS : Multiple reaction monitoring (MRM) transitions for enhanced specificity .
- Quality controls : Spike recovery tests (80–120%) and internal standards (e.g., deuterated analogs) .
Q. Q4.2: How can researchers assess the environmental persistence of this compound?
Answer:
- Photodegradation studies : Expose to UV light (254 nm) and monitor degradation kinetics via HPLC .
- Biodegradation assays : Use OECD 301B guidelines with activated sludge to measure half-life under aerobic conditions .
- QSAR modeling : Predict ecotoxicity endpoints (e.g., LC₅₀ for Daphnia magna) based on structural descriptors .
Safety and Regulatory Compliance
Q. Q5.1: What safety protocols are essential for handling this compound in the laboratory?
Answer:
- PPE : Gloves (nitrile), lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods for synthesis and weighing to avoid inhalation of fine particles .
- Waste disposal : Segregate halogenated waste and comply with local regulations (e.g., EPA guidelines) .
Q. Q5.2: How should researchers document compliance with chemical safety regulations for this compound?
Answer:
- SDS preparation : Include toxicity data (e.g., LD₅₀ from rodent studies), first-aid measures, and disposal codes .
- Regulatory filings : Submit premanufacture notices (PMNs) under TSCA if scaling synthesis beyond lab use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
